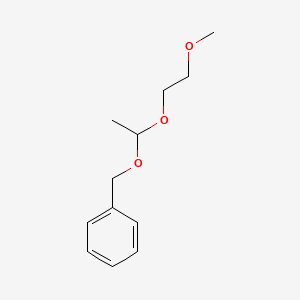
1-Benzyloxy-1-(2-methoxyethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl methoxyethyl acetal is a colorless to pale yellow liquid with a green, sweet, fruity odor. It is insoluble in water and is commonly used in fruit and cherry flavor additives for beverages, confectionery, and baked goods . This compound is also known for its applications in the flavor and fragrance industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl methoxyethyl acetal can be synthesized through the reaction of benzyl alcohol with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically involves the formation of a hemiacetal intermediate, which then reacts with another molecule of alcohol to form the acetal. The reaction conditions often include the use of a dehydrating agent to remove water and drive the reaction to completion .
Industrial Production Methods: Industrial production of benzyl methoxyethyl acetal involves similar synthetic routes but on a larger scale. The process may include continuous distillation to separate the product from the reaction mixture and ensure high purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Benzyl methoxyethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and 2-methoxyethanol.
Reduction: Reduction reactions can convert the acetal back to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde and 2-methoxyethanol.
Reduction: Benzyl alcohol and 2-methoxyethanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl methoxyethyl acetal has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving acetals and hemiacetals.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of benzyl methoxyethyl acetal involves the formation of a stable acetal linkage, which protects the carbonyl group from nucleophilic attack. The acetal formation mechanism includes:
Protonation of the carbonyl group: to increase its electrophilicity.
Nucleophilic attack by the alcohol: to form a hemiacetal.
Dehydration: to form the acetal linkage.
Comparison with Similar Compounds
- Benzyl ethoxyethyl acetal
- Benzyl propoxyethyl acetal
- Benzyl butoxyethyl acetal
Comparison: Benzyl methoxyethyl acetal is unique due to its specific methoxyethyl group, which imparts distinct physical and chemical properties. Compared to other similar compounds, it has a lower boiling point and different solubility characteristics, making it suitable for specific applications in the flavor and fragrance industry .
Properties
CAS No. |
7492-39-9 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(2-methoxyethoxy)ethoxymethylbenzene |
InChI |
InChI=1S/C12H18O3/c1-11(14-9-8-13-2)15-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
InChI Key |
CNGTXGHYZBQUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCCOC)OCC1=CC=CC=C1 |
density |
1.019-1.025 |
physical_description |
colourless liquid with a mild, sweet, green-fruity odour |
solubility |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















